N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
CAS No.: 2247103-58-6
Cat. No.: VC12012797
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247103-58-6 |
|---|---|
| Molecular Formula | C10H15N5O3 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3 |
| Standard InChI Key | XZXAVZVSVLFACU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Nitro group (-NO₂) at position 5: Enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .
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Morpholine at position 2: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .
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Dimethylamino group (-N(CH₃)₂) at position 4: Imparts basicity and influences lipophilicity .
The molecular formula is C₁₀H₁₄N₆O₃, with a molecular weight of 266.26 g/mol.
Physicochemical Characteristics
The nitro group’s electron-withdrawing nature activates the pyrimidine ring for SNAr reactions, while the morpholine and dimethylamino groups enhance solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via sequential SNAr reactions:
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Chloropyrimidine Intermediate: 2,4-Dichloro-5-nitropyrimidine is reacted with dimethylamine to yield 4-(dimethylamino)-2-chloro-5-nitropyrimidine .
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Morpholine Substitution: The chloride at position 2 is displaced by morpholine under basic conditions (e.g., K₂CO₃) in a polar solvent like DMF or THF .
Example Reaction:
Optimization Strategies
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Additives: Hydroxypropyl methylcellulose (HPMC) in aqueous media improves reaction rates and reduces hydrolysis .
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Temperature: Reactions are conducted at 50–80°C to balance kinetics and side-product formation .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s aminopyrimidine core aligns with kinase inhibitor pharmacophores. Molecular docking studies suggest:
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H-Bonding: The morpholine oxygen interacts with hinge-region residues (e.g., Glu-90 in PLK4) .
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Hydrophobic Interactions: The nitro group occupies hydrophobic pockets near the DFG motif .
In Vitro Data:
Antiparasitic Activity
In malaria studies, analogues demonstrated IC₅₀ values of 0.09 μM against Plasmodium falciparum 3D7, with selectivity indices >50 . The morpholine group enhances membrane permeability, critical for parasitic targeting .
Applications in Drug Development
Anticancer Agents
The compound’s kinase inhibitory profile positions it as a candidate for cancers reliant on PLK4 overexpression (e.g., triple-negative breast cancer) . Compound 8h (structurally related) showed:
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